molecular formula C18H13ClFNO2 B8718834 Ethyl 2-chloro-4-(4-fluorophenyl)quinoline-3-carboxylate CAS No. 130048-08-7

Ethyl 2-chloro-4-(4-fluorophenyl)quinoline-3-carboxylate

Cat. No. B8718834
Key on ui cas rn: 130048-08-7
M. Wt: 329.8 g/mol
InChI Key: CTYKESKGGABODQ-UHFFFAOYSA-N
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Patent
US04923861

Procedure details

Ethyl 4-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-quinolinecarboxylate (12.8 g) is dissolved in 40 ml of phosphorus oxychloride under an atmosphere of nitrogen. The resulting solution is refluxed one hour, cooled, concentrated, and the residue neutralized with cold 1N sodium hydroxide solution and extracted with ethyl acetate. The organic extracts are filtered through a bed of silica to give 13.2 g of ethyl 2-chloro-4-(4-fluorophenyl)-3-quinolinecarboxylate as a white solid; mp 113°-114° C.; 1H NMR (chloroform-d): δ 8.02 (d, 1H), 7.75-7.70 (m, 1H), 7.52-7.43 (m, 2H), 7.34-7.28 (m, 2H), 7.20-7.12 (m, H), 4.14-4.07 (q, 2H), 1.02 (t, 3H) ppm.
Name
Ethyl 4-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-quinolinecarboxylate
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[NH:11][C:10](=O)[C:9]=2[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:26])=O>>[Cl:26][C:10]1[C:9]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1

Inputs

Step One
Name
Ethyl 4-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-quinolinecarboxylate
Quantity
12.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C(C(NC2=CC=CC=C12)=O)C(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue neutralized with cold 1N sodium hydroxide solution and extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The organic extracts are filtered through a bed of silica

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=C1C(=O)OCC)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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